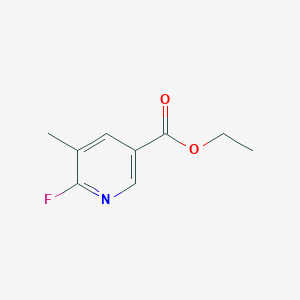

Ethyl 6-fluoro-5-methylnicotinate

CAS No.:

Cat. No.: VC17470076

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10FNO2 |

|---|---|

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | ethyl 6-fluoro-5-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 |

| Standard InChI Key | PQFRESAKJGZALF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1)C)F |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 6-fluoro-5-methylnicotinate belongs to the class of nicotinic acid esters, with the systematic IUPAC name ethyl 6-fluoro-5-methylpyridine-3-carboxylate. Its molecular formula is , yielding a molecular weight of 183.18 g/mol. The pyridine ring’s substitution pattern confers distinct electronic properties: the fluorine atom at position 6 enhances electrophilicity, while the methyl group at position 5 introduces steric hindrance. The ethyl ester moiety at position 3 contributes to the compound’s lipophilicity, influencing its solubility and reactivity.

Key physicochemical properties include:

-

Boiling Point: Estimated at 250–270°C (typical for aromatic esters).

-

Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) due to the ester group, with limited aqueous solubility.

-

LogP: Predicted to be ~1.8–2.2, indicating moderate lipophilicity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 6-fluoro-5-methylnicotinate typically involves esterification of the corresponding carboxylic acid precursor, 6-fluoro-5-methylnicotinic acid, with ethanol under acidic conditions. A general protocol includes:

-

Acid-Catalyzed Esterification: Reacting 6-fluoro-5-methylnicotinic acid with excess ethanol in the presence of concentrated sulfuric acid at reflux (80–100°C) for 6–12 hours .

-

Work-Up: Neutralization with a base (e.g., sodium bicarbonate), followed by extraction with dichloromethane and solvent evaporation.

-

Purification: Distillation or recrystallization to isolate the pure ester.

Alternative methods may employ continuous flow chemistry for industrial-scale production, optimizing reaction time and yield .

Industrial Optimization

In industrial settings, automation and process intensification techniques are critical. For example, microwave-assisted synthesis reduces reaction times, while catalytic esterification using immobilized enzymes (e.g., lipases) offers greener alternatives to acid catalysis .

Chemical Reactivity and Functionalization

Reaction Pathways

The compound undergoes characteristic reactions of esters and fluorinated aromatics:

-

Hydrolysis: Under basic or acidic conditions, the ethyl ester hydrolyzes to 6-fluoro-5-methylnicotinic acid.

-

Nucleophilic Substitution: The fluorine atom at position 6 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the pyridine ring .

-

Reduction: Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol, yielding 6-fluoro-5-methyl-3-pyridinemethanol.

Stability Considerations

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Ethyl 6-fluoro-5-methylnicotinate serves as a precursor in the synthesis of bioactive molecules. For example:

-

Anticancer Agents: Fluoropyridines are intermediates in drugs targeting kinase pathways .

-

Neurological Therapeutics: Nicotinic acid derivatives are explored as potassium channel (K7) openers for pain and epilepsy .

Structure-Activity Relationships (SAR)

-

The fluorine atom improves metabolic stability and binding affinity to target proteins.

-

The methyl group modulates steric interactions, potentially reducing off-target effects.

-

The ethyl ester enhances membrane permeability, acting as a prodrug moiety .

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| Ethyl nicotinate | Lacks fluorine and methyl groups | Topical analgesics |

| 6-Fluoronictotinic acid | Carboxylic acid instead of ester | Metal chelation, enzyme inhibition |

| Retigabine | Triaminoaryl scaffold (discontinued) | K7 channel opener |

The unique substitution pattern of ethyl 6-fluoro-5-methylnicotinate balances electronic and steric effects, making it superior in contexts requiring targeted reactivity .

Future Directions and Research Opportunities

-

Prodrug Development: Leveraging the ethyl ester for controlled drug release.

-

Targeted Fluorination: Exploring late-stage fluorination to optimize synthesis.

-

Computational Modeling: Predicting bioactivity and toxicity profiles in silico.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume